molecular formula C9H9NO B132359 6-Methoxyindole CAS No. 3189-13-7

6-Methoxyindole

Cat. No. B132359
CAS RN: 3189-13-7
M. Wt: 147.17 g/mol
InChI Key: QJRWYBIKLXNYLF-UHFFFAOYSA-N
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Description

6-Methoxyindole is a chemical compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their presence in various natural products. The methoxy group attached to the indole ring system can influence the physical, chemical, and biological properties of these molecules, making them valuable in different fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-methoxyindole derivatives has been explored in several studies. For instance, a series of indenopyrazoles, which are closely related to 6-methoxyindole, were synthesized from indanones and phenyl isothiocyanates, leading to compounds with promising antiproliferative activities . Another study reported the synthesis of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione through a one-pot reaction involving sarcosine and paraformaldehyde . Additionally, a general synthesis method for hydroxy- and methoxyindoles was described, which involves vicarious nucleophilic substitution of hydrogen . These synthetic approaches highlight the versatility and accessibility of 6-methoxyindole derivatives.

Molecular Structure Analysis

The molecular structure of 6-methoxyindole derivatives can be manipulated to yield compounds with specific properties. For example, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated its utility as an electrophile for creating 2,3,6-trisubstituted indoles . The conformational changes in matrix-isolated 6-methoxyindole were also studied, revealing the effects of thermal and infrared light excitations on the intramolecular orientation of the methoxy group .

Chemical Reactions Analysis

6-Methoxyindole and its derivatives participate in various chemical reactions that are essential for the development of pharmacologically active compounds. The reactivity of these molecules allows for the creation of complex structures, such as the synthesis of 1-methoxy canthine-6-one, which involved pivotal steps like oxidation and conversion to a β-carboline derivative . Another study synthesized 5-methoxyindole-3-carboxylic acids with bromine at the 6-position, which upon decarboxylation yielded 5-methoxy-6-bromoindoles, useful as precursors for biologically active analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxyindole derivatives are influenced by their molecular structure. For instance, 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range . This stability and fluorescence make it an excellent candidate for use as a fluorescent labeling reagent in biomedical analysis. The stability of these compounds against light and heat is also noteworthy, as no degradation was observed under certain conditions, which is crucial for their practical applications .

Scientific Research Applications

Neuromodulatory Role in the Human Retina

Research by Leino (1984) identified 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO- THBC), a derivative of 6-Methoxyindole, in the human retina. This compound, along with melatonin, was found in similar quantities and is considered a neuromodulator, potentially influencing retinal function, especially in eyes affected by various ocular diseases (Leino, 1984).

Role in Photoreceptor Metabolism

Besharse and Dunis (1983) explored the relationship between methoxyindole metabolism and photoreceptor disk shedding. Their study found that compounds like melatonin and 6-Methoxyindole activate rod disk shedding in retinal cultures, suggesting their involvement in the control of rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).

Fluorescent Labeling in Biomedical Analysis

Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone (a product derived from 5-Methoxyindole-3-acetic acid) serves as a novel fluorophore with characteristics valuable for biomedical analysis. This compound shows strong fluorescence in a wide pH range and is stable against light and heat, making it useful for fluorescent labeling in various biomedical applications (Hirano et al., 2004).

Antimicrobial and Antiviral Properties

Wang and Ng (2002) studied the antifungal activity of 6-Methoxy-2-benzoxazolinone, a compound structurally similar to 6-Methoxyindole. They found that it exhibits significant antifungal and antibacterial activities, along with potent inhibition of the human immunodeficiency virus-1 reverse transcriptase, highlighting its potential in antimicrobial and antiviral research (Wang & Ng, 2002).

Safety And Hazards

6-Methoxyindole can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and keep the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRWYBIKLXNYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185738
Record name 6-Methoxy-1H-indole
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methoxyindole

CAS RN

3189-13-7
Record name 6-Methoxyindole
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Record name 6-Methoxyindole
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Record name 6-Methoxyindole
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Record name 6-Methoxy-1H-indole
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Record name 6-methoxy-1H-indole
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Record name 6-METHOXYINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
G Tarzia, G Diamantini, B Di Giacomo… - Journal of medicinal …, 1997 - ACS Publications
… 2-Bromo-6-methoxyindole (3b).n-Butyllithium (4.2 mL of 2.5 M solution in hexane, 10.5 mmol) was added dropwise over 15 min to a solution of 6-methoxyindole (1.47 g, 10 mmol) in dry …
Number of citations: 68 pubs.acs.org
C Brand, O Oeltermann, M Wilke… - The Journal of Chemical …, 2013 - pubs.aip.org
The structures of syn and anti 6-methoxyindole have been determined in the electronic ground and excited states using rotationally resolved electronic spectroscopy and high level ab …
Number of citations: 16 pubs.aip.org
PL Feldman, H Rapoport - Synthesis, 1986 - thieme-connect.com
A preparatively convenient synthesis of 6-methoxyindole (7) and 6-methoxytryptophylbromide (11) is presented starting with p-cresol (1). Regioselctive nitration of p-cresol carbonate (2) …
Number of citations: 35 www.thieme-connect.com
M Wilke, C Brand, J Wilke, M Schmitt - Journal of Molecular Spectroscopy, 2017 - Elsevier
… In the present study, we evaluate the effect of the methyl group position on the presence of different conformers in molecular beam studies for the systems 4-, 5-, and 6-methoxyindole. …
Number of citations: 5 www.sciencedirect.com
AJ Lopes Jesus, I Reva, C Araujo-Andrade… - The Journal of …, 2016 - pubs.aip.org
Conformational changes induced thermally or upon infrared excitation of matrix-isolated 6-methoxyindole were investigated. Narrowband near-infrared excitation of the first overtone of …
Number of citations: 15 pubs.aip.org
AJL Jesus, I Reva, R Fausto - Journal of Photochemistry and Photobiology …, 2017 - Elsevier
… Therefore, in the present study, we investigate the most relevant photoprocesses in 6-methoxyindole (hereafter abbreviated as 1H‐6MOI to distinguish it from other tautomeric forms) …
Number of citations: 9 www.sciencedirect.com
M Amat, F Seffar, N Llor, J Bosch - Synthesis, 2001 - thieme-connect.com
The preparation of 4-, 5-, and 6-methoxy substituted 3-lithio-1-(trialkylsilyl) indoles 4b-d by metalation of the corresponding 3-bromoindoles, and their reactions with iodomethane, DMF, …
Number of citations: 27 www.thieme-connect.com
D Yang, SR Tannenbaum, G Büchi, GCM Lee - Carcinogenesis, 1984 - academic.oup.com
… The precursor of the mutagen was isolated and identified as 4-chIoro-6-methoxyindole by uv… tion was identified as 6-methoxyindole. Since synthetic 4-chloro-6-methoxyindole was not …
Number of citations: 95 academic.oup.com
JB BELL Jr, HG Lindwall - The Journal of Organic Chemistry, 1948 - ACS Publications
For the preparation of 2-carboxy-5-methoxyindole, the procedures of Blaikie and Perkin (1), and Wieland, Konz, and Mittasch (2), which are based on Reissert’s work (3), are greatly …
Number of citations: 18 pubs.acs.org
MT MacDonough, TE Strecker, E Hamel, JJ Hall… - Bioorganic & medicinal …, 2013 - Elsevier
The discovery of a 2-aryl-3-aroyl indole-based small-molecule inhibitor of tubulin assembly (referred to as OXi8006) inspired the design, synthesis, and biological evaluation of a series …
Number of citations: 78 www.sciencedirect.com

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